(1R,3S,4R)-ent-Entecavir-13C2,15N

HBeAg-positive chronic hepatitis B Histologic improvement HBV DNA suppression

This 13C2,15N-labeled analog enables precise LC-MS/MS quantitation of entecavir in matrices, supporting PK studies critical for chronic hepatitis B research. Unlike unlabeled standards, its isotopic signature eliminates endogenous interference, ensuring data integrity when investigating the compound's high genetic barrier to resistance. Procure this high-purity tracer for robust bioanalytical method development and validation.

Molecular Formula C12H15N5O3
Molecular Weight 280.26 g/mol
Cat. No. B12391128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,4R)-ent-Entecavir-13C2,15N
Molecular FormulaC12H15N5O3
Molecular Weight280.26 g/mol
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8?/m0/s1/i10+1,11+1,14+1
InChIKeyQDGZDCVAUDNJFG-JJLDWBOXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entecavir: A First-Line Guanosine Nucleoside Analogue for Potent HBV Polymerase Inhibition and High-Barrier Antiviral Therapy in Chronic Hepatitis B


2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one, designated entecavir (ETV), is a carbocyclic guanosine nucleoside analogue that acts as a potent, selective inhibitor of the hepatitis B virus (HBV) polymerase . It is phosphorylated intracellularly to its active 5'-triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate (dGTP) to inhibit all three functional activities of the viral polymerase: base priming, reverse transcription of the negative strand from pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . Entecavir is approved globally as a once-daily oral therapy for the treatment of chronic hepatitis B (CHB) in adults with compensated liver disease, evidence of active viral replication, and elevated serum aminotransferases or histological evidence of active disease.

Entecavir's High Genetic Barrier to Resistance: Why Lamivudine, Adefovir, and Older Nucleos(t)ide Analogues Are Not Interchangeable Substitutes


Substituting entecavir with earlier-generation nucleos(t)ide analogues such as lamivudine or adefovir in treatment-naïve patients results in markedly inferior virological suppression and a significantly higher risk of emergent drug resistance. The structural basis for entecavir's high genetic barrier to resistance requires at least three specific substitutions in the HBV polymerase gene for resistance to develop, whereas lamivudine resistance emerges with a single mutation (rtM204V/I) . Consequently, in nucleoside-naïve patients, cumulative entecavir resistance remains below 1.2% through 5 years of therapy, a profile fundamentally distinct from the >70% resistance rates observed with lamivudine over comparable periods . This critical difference in resistance barrier makes generic class-level substitution without careful consideration of prior treatment history and resistance profiles clinically unacceptable and scientifically unsound.

Head-to-Head Comparative Efficacy Data: Entecavir Versus Lamivudine, Adefovir, Tenofovir Disoproxil Fumarate, and Tenofovir Alafenamide in Treatment-Naïve Chronic Hepatitis B


Superior Histologic, Virologic, and Biochemical Improvement Over Lamivudine at 48 Weeks in HBeAg-Positive CHB (Phase 3 NEJM Trial AI463022)

In a pivotal Phase 3 randomized, double-blind trial (AI463022) comparing entecavir 0.5 mg daily (n=354) versus lamivudine 100 mg daily (n=355) in treatment-naïve HBeAg-positive CHB patients, entecavir demonstrated statistically superior outcomes across all primary and secondary efficacy endpoints at 48 weeks . The primary endpoint of histologic improvement was achieved in 72% of entecavir-treated patients versus 62% of lamivudine-treated patients (P=0.009). Virologic suppression, defined as undetectable HBV DNA (<300 copies/mL by PCR), was observed in 67% of entecavir patients compared to only 36% of lamivudine patients (P<0.001). Biochemical normalization of ALT levels occurred in 68% versus 60% of patients, respectively (P=0.02). No entecavir resistance mutations were detected at Week 48.

HBeAg-positive chronic hepatitis B Histologic improvement HBV DNA suppression

Greater Mean HBV DNA Reduction and Virologic Response Rate Over Lamivudine at 48 Weeks in HBeAg-Negative CHB (Phase 3 NEJM Trial AI463027)

A second Phase 3 randomized, double-blind trial (AI463027) evaluated entecavir 0.5 mg daily (n=325) versus lamivudine 100 mg daily (n=313) in treatment-naïve HBeAg-negative CHB patients . At Week 48, histologic improvement was observed in 70% of entecavir patients versus 61% of lamivudine patients (P=0.01). Virologic suppression (HBV DNA <300 copies/mL) was achieved in 90% of the entecavir group compared to 72% of the lamivudine group (P<0.001). The mean reduction in serum HBV DNA from baseline was 5.0 log10 copies/mL with entecavir versus 4.5 log10 copies/mL with lamivudine (P<0.001). ALT normalization occurred in 78% versus 71% of patients, respectively (P=0.045). No evidence of entecavir resistance emerged.

HBeAg-negative chronic hepatitis B Virologic response HBV DNA reduction

Superior Long-Term Virologic Suppression Over Lamivudine Through 96 Weeks and 4 Years in Rollover Studies (ETV-022/901)

Long-term follow-up from study ETV-022 and rollover study ETV-901 provides comparative durability data . At 96 weeks in the ETV-022 cohort, 80% of entecavir-treated patients achieved undetectable HBV DNA (<300 copies/mL) compared to 39% of lamivudine-treated patients. After 4 years of continuous entecavir therapy (1 mg dose in ETV-901), 91% (98/108) of nucleoside-naïve HBeAg-positive patients maintained undetectable HBV DNA (<300 copies/mL), 86% (96/112) achieved ALT normalization, 41% (39/96) experienced HBeAg loss, and 16% (15/96) achieved HBeAg seroconversion . The cumulative non-responder rate at 96 weeks was only 8% for entecavir versus 41% for lamivudine.

Long-term virologic suppression Durability of response HBeAg seroconversion

Greater Viral Load Suppression Over Adefovir at 48 and 96 Weeks in High Viral Load Antiviral-Naïve HBeAg-Positive Patients (ETV-079 E.A.R.L.Y. Study)

The E.A.R.L.Y. study (ETV-079), a randomized, open-label comparative viral kinetics trial in antiviral-naïve HBeAg-positive patients with high baseline viral load (≥10^8 copies/mL), directly compared entecavir 0.5 mg daily (n=33) to adefovir 10 mg daily (n=32) . At Week 48, entecavir-treated patients achieved a mean viral load reduction of -7.28 log10 copies/mL, compared to -5.08 log10 copies/mL with adefovir (95% CI for difference: -2.69 to -1.03). At Week 96, among patients remaining on therapy, the mean reduction was -7.82 log10 copies/mL for entecavir versus -5.96 log10 copies/mL for adefovir. Undetectable HBV DNA (<300 copies/mL) at Week 96 was achieved by 79% (23/29) of entecavir patients versus 50% (10/20) of adefovir patients.

Viral kinetics High baseline viral load Adefovir comparison

Cumulative Resistance Rate of <1% in Nucleoside-Naïve Patients Through 4 Years, Compared to >50% Resistance with Lamivudine in Prior-Experienced Patients

Long-term resistance surveillance in nucleoside-naïve patients demonstrates entecavir's uniquely high genetic barrier. In a 4-year cohort study of 282 NA-naïve Taiwanese CHB patients, the cumulative probability of developing entecavir-resistant mutants was <1% after 4 years of continuous monotherapy . In contrast, among lamivudine-experienced patients in the same cohort, 51.4% (18/35) developed detectable resistance during follow-up . Entecavir resistance requires a minimum of three specific mutations in the HBV polymerase gene (rtL180M + rtM204V/I + one of rtT184, rtS202, or rtM250), whereas lamivudine resistance arises from a single rtM204V/I substitution . For lamivudine-experienced patients without baseline resistant mutants, the hazard ratio for developing entecavir resistance was reduced by 42% (HR 0.58, 95% CI 0.35-0.95) compared to those with baseline lamivudine-resistant mutants.

Antiviral drug resistance Genetic barrier to resistance Nucleoside-naïve

Comparative Efficacy with Tenofovir Alafenamide (TAF) in Real-World Long-Term Treatment: Modest Differences in Virologic and Complete Response Rates at 5 Years

A large international real-world cohort study (REAL-B) compared long-term outcomes of entecavir versus tenofovir alafenamide (TAF) in 1,605 treatment-naïve CHB patients across 22 centers . After inverse probability treatment weighting to balance baseline characteristics, the 5-year cumulative virologic response (VR) rates were 93.9% for entecavir and 98.0% for TAF (P<0.001), representing a modest 4.1% absolute difference. The 5-year biochemical response (BR) rates were similar: 92.8% for entecavir versus 93.7% for TAF (P=0.484). Complete response (CR) rates favored TAF (94.9% vs. 89.4%, P=0.001), with larger differences observed in high viral load (HBV DNA ≥5.5 log IU/mL: 96.9% vs. 87.9%, P<0.001) and elevated ALT (≥2x ULN: 97.3% vs. 90.6%, P<0.001) subgroups. The authors concluded that selection between TAF and entecavir should be based primarily on cost, side effect profile, and patient preference, as efficacy differences are modest.

Comparative effectiveness Tenofovir alafenamide Real-world evidence

Optimal Deployment of Entecavir: Evidence-Based Scenarios for Research and Clinical Practice in Chronic Hepatitis B Management


First-Line Monotherapy for Nucleos(t)ide-Naïve Patients with Compensated Liver Disease and Active Viral Replication (HBeAg-Positive or -Negative)

Entecavir is the preferred nucleoside analogue for initiating antiviral therapy in adult patients with chronic hepatitis B who have not previously received nucleos(t)ide analogues and require long-term viral suppression. The Phase 3 trials (AI463022 and AI463027) demonstrated that entecavir provides superior histologic, virologic, and biochemical improvement compared to lamivudine at 48 weeks in both HBeAg-positive and HBeAg-negative populations . The cumulative resistance rate in naïve patients remains below 1% through 4 years of therapy, making entecavir a safe and durable first-line option .

Salvage Therapy in Lamivudine-Experienced Patients Without Confirmed Lamivudine-Resistant Mutations

Patients with prior lamivudine exposure but no documented lamivudine-resistant mutants (rtM204V/I) at baseline can be effectively treated with entecavir monotherapy. In a 4-year cohort study, lamivudine- or adefovir-experienced patients who had never developed lamivudine-resistant mutants achieved virologic response and resistance rates similar to those of NA-naïve patients . The hazard ratio for developing entecavir resistance in patients with prior but resolved lamivudine-resistant mutants was 0.58 (95% CI: 0.35-0.95) compared to those with persistent baseline mutants .

Treatment of Patients with High Baseline Viral Load Where Adefovir Monotherapy Would Be Suboptimal

In antiviral-naïve HBeAg-positive patients with baseline HBV DNA levels ≥10^8 copies/mL, entecavir provides significantly greater viral load reduction than adefovir. The ETV-079 E.A.R.L.Y. study demonstrated a 2.20 log10 greater mean reduction in HBV DNA at 48 weeks (P<0.0001) and a 29-percentage-point higher rate of undetectable HBV DNA at 96 weeks (79% vs. 50%) compared to adefovir . Entecavir is therefore the superior oral option for patients requiring rapid and profound viral suppression in the high viral load setting.

Cost-Sensitive or Renally-Compromised Settings Where TAF Procurement May Be Challenged

While tenofovir alafenamide (TAF) offers a modest 4.1% absolute advantage in 5-year virologic response over entecavir, the overall difference in clinical efficacy is small, and biochemical response rates are equivalent . In healthcare systems or procurement contexts where TAF is cost-prohibitive or where renal function monitoring for tenofovir-based regimens is logistically challenging, entecavir remains a scientifically sound and guideline-recommended first-line alternative with comparable long-term efficacy. Selection should be based on individual patient factors and local formulary considerations .

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